molecular formula C22H19N3O5 B4981736 3,4,5-trimethoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide

3,4,5-trimethoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide

Cat. No. B4981736
M. Wt: 405.4 g/mol
InChI Key: BQSMIMMDGSJVKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,5-trimethoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is known to have a unique mechanism of action that makes it useful in a variety of research settings. In

Scientific Research Applications

3,4,5-trimethoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide has been studied for its potential applications in a variety of scientific research areas. One of the most promising applications is in the field of neuroscience, where this compound has been shown to have neuroprotective effects and enhance cognitive function. It has also been studied for its potential anticancer properties, as well as its ability to modulate the immune system.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide is not fully understood, but it is believed to act as a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in a variety of physiological processes, including synaptic plasticity, learning, and memory. By enhancing the activity of this receptor, 3,4,5-trimethoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide may improve cognitive function and protect against neurodegenerative diseases.
Biochemical and Physiological Effects
Studies have shown that 3,4,5-trimethoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide can have a variety of biochemical and physiological effects. It has been shown to increase the release of certain neurotransmitters, such as acetylcholine and dopamine, which are involved in cognitive function and reward pathways. It has also been shown to reduce inflammation and oxidative stress, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3,4,5-trimethoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide in lab experiments is its unique mechanism of action. This compound can modulate the activity of the mGluR5 receptor, which is involved in a variety of physiological processes. This makes it a useful tool for studying the role of this receptor in different contexts. However, one limitation of using this compound is that it may have off-target effects on other receptors or enzymes. Careful controls and dose-response studies are necessary to ensure that any observed effects are due to the compound of interest.

Future Directions

There are many potential future directions for research on 3,4,5-trimethoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide. One area of interest is in the development of more selective compounds that can target specific subtypes of the mGluR5 receptor. Another area of interest is in exploring the potential therapeutic applications of this compound in the treatment of neurodegenerative diseases or cancer. Finally, more research is needed to fully understand the mechanism of action of this compound and its effects on different physiological systems.

Synthesis Methods

The synthesis of 3,4,5-trimethoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide involves the reaction of 3,4,5-trimethoxyaniline with 2-(4-pyridinyl)-1,3-benzoxazole-5-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is purified by column chromatography to obtain the final compound.

properties

IUPAC Name

3,4,5-trimethoxy-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O5/c1-27-18-10-14(11-19(28-2)20(18)29-3)21(26)24-15-4-5-17-16(12-15)25-22(30-17)13-6-8-23-9-7-13/h4-12H,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQSMIMMDGSJVKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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